3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS No.: 2098090-33-4
Cat. No.: VC3162371
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole - 2098090-33-4](/images/structure/VC3162371.png)
Specification
CAS No. | 2098090-33-4 |
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Molecular Formula | C8H11N5 |
Molecular Weight | 177.21 g/mol |
IUPAC Name | 3-(2-azidoethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Standard InChI | InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12) |
Standard InChI Key | QYJWLSIMBDFNLQ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)NN=C2CCN=[N+]=[N-] |
Canonical SMILES | C1CC2=C(C1)NN=C2CCN=[N+]=[N-] |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole belongs to the class of fused heterocycles containing a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) fused with a cyclopentane ring. The key structural features include:
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Molecular Formula: C9H11N5
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Molecular Weight: Approximately 189.22 g/mol
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Core Structure: A tetrahydrocyclopenta[c]pyrazole scaffold with an azidoethyl group at position 3
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Functional Groups: Azide (-N3), pyrazole ring (C3H3N2)
The azido group at the terminal position of the ethyl chain is particularly notable as a reactive functional group that can participate in various transformations, especially copper-catalyzed azide-alkyne cycloaddition reactions.
Physical and Chemical Properties
Based on the properties of related compounds, 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is likely to have the following characteristics:
Structural Comparison
The following table compares 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole with structurally related compounds:
Synthesis Methods
Formation of the Tetrahydrocyclopenta[c]pyrazole Core
The core structure could be synthesized through several approaches:
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Cyclocondensation Reactions:
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Cycloaddition Approach:
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Fusion of Preformed Rings:
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Construction of a pyrazole ring followed by functionalization and ring fusion with a cyclopentane moiety
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Synthetic Challenges
The synthesis of 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole may face several challenges:
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Regioselectivity: Pyrazole formation often results in regioisomeric mixtures, requiring careful control of reaction conditions and choice of starting materials
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Azide Safety: Azides are potentially energetic compounds and require proper handling and safety precautions, especially when working with low molecular weight azides
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Purification: Separation of regioisomers and removal of side products may require sophisticated purification techniques
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Expected 1H NMR features:
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Signals for cyclopentane ring protons (δ 1.5-3.0 ppm)
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Signals for azidoethyl group: CH2CH2N3 (δ 3.3-4.5 ppm)
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Signal for the NH proton of pyrazole (if present, δ 10-13 ppm)
Expected 13C NMR features:
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Cyclopentane carbon signals (δ 20-35 ppm)
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Azidoethyl carbon signals (δ 45-55 ppm)
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Pyrazole ring carbon signals (δ 130-150 ppm)
Infrared (IR) Spectroscopy
Key expected IR bands:
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Azide stretching: ~2100 cm-1 (strong, characteristic)
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N-H stretching (if present): 3100-3500 cm-1
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C-H stretching: 2800-3000 cm-1
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C=N and C=C stretching: 1400-1650 cm-1
Mass Spectrometry
Expected mass spectrometric features:
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Molecular ion peak: m/z 189
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Fragmentation pattern likely involving:
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Loss of N2 from azide group (M-28)
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Further fragmentation of the azidoethyl group
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Characteristic fragments of the tetrahydrocyclopenta[c]pyrazole core
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Biological Activities and Applications
Applications in Synthetic Chemistry
The presence of the azide functionality makes this compound particularly valuable for:
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Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the compound to serve as a building block for complex molecules
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Bioconjugation: The selective reactivity of azides makes them ideal for bioorthogonal chemistry applications, allowing attachment to biomolecules under mild conditions
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Photoaffinity Labeling: Azides can be photolyzed to generate reactive nitrene intermediates, potentially useful in biochemical studies
Structure-Activity Relationship Considerations
Several structural features of 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole may influence its biological activity:
Structural Feature | Potential Impact on Activity |
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Pyrazole ring | Provides hydrogen bond donor/acceptor sites; contributes to target binding |
Fused cyclopentane | Restricts conformational flexibility; may enhance binding affinity |
Azidoethyl group | Offers bioorthogonal reactivity; may influence solubility and cell permeability |
Position of substitution | Affects electronic distribution and interaction with biological targets |
Structure-Based Design and Modifications
Computational Studies
Computational methods could provide valuable insights into the properties of 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole:
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Molecular Dynamics (MD) Simulations:
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Evaluation of conformational preferences
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Assessment of stability in different environments
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Density Functional Theory (DFT) Calculations:
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Prediction of electronic properties
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Estimation of reactivity parameters
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Docking Studies:
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Prediction of binding modes with potential biological targets
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Identification of key interactions guiding biological activity
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These computational approaches, similar to those used for pyranopyrazole derivatives , could guide the rational design of derivatives with optimized properties.
Current Research and Future Directions
Recent Advances in Pyrazole Chemistry
Recent research in the field of fused pyrazole chemistry has focused on:
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Novel Synthetic Methodologies:
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Biological Activity Screening:
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Click Chemistry Applications:
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Utilization of azide-containing heterocycles in bioconjugation
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Development of drug delivery systems using click chemistry
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Future Research Opportunities
Future studies on 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole might explore:
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Optimized Synthesis:
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Development of efficient, scalable synthesis routes
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Exploration of green chemistry approaches
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Comprehensive Biological Evaluation:
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Systematic screening against various biological targets
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Structure-activity relationship studies
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Click Chemistry Applications:
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Creation of compound libraries through click chemistry
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Development of targeted drug delivery systems
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Materials Science Applications:
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Exploration of potential uses in functional materials
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Investigation of coordination chemistry properties
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